1-(Methoxymethyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Heterocycle in Contemporary Organic Synthesis and Chemical Research
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are fundamental building blocks in modern organic synthesis. mdpi.comnih.gov Their structural and electronic properties have made them invaluable in various scientific domains, including pharmaceuticals, agrochemicals, and materials science. mdpi.comwisdomlib.org The pyrazole nucleus is a key component in a number of well-established drugs, demonstrating a wide array of biological activities such as anti-inflammatory, analgesic, anticancer, and antiviral properties. nih.govhilarispublisher.com This has spurred extensive research into the synthesis and functionalization of pyrazole derivatives. nih.govwisdomlib.org
The versatility of the pyrazole ring stems from its unique chemical nature. It is an electron-rich aromatic system, yet the presence of two nitrogen atoms creates distinct regions of reactivity. encyclopedia.pubimperial.ac.uk This allows for a variety of chemical transformations, making pyrazoles useful synthons for constructing more complex molecules. hilarispublisher.com
Overview of N-Substitution in Pyrazole Chemistry and its Strategic Importance
The substitution pattern on the pyrazole ring, particularly at the nitrogen atoms, plays a crucial role in modulating its chemical and physical properties. encyclopedia.pub N-unsubstituted pyrazoles can exist in tautomeric forms, which can sometimes complicate their reactivity. mdpi.com Introducing a substituent at the N1-position not only prevents tautomerism but also allows for fine-tuning of the molecule's electronic and steric characteristics. openlabnotebooks.org
The strategic introduction of different groups on the nitrogen atom can influence the regioselectivity of subsequent reactions, direct the assembly of fused heterocyclic systems, and alter the biological activity of the resulting molecule. mdpi.comacs.org This makes N-substitution a powerful tool for chemists to design and synthesize novel pyrazole-based compounds with desired properties. The choice of the N-substituent is therefore a critical consideration in the design of synthetic routes and the development of new functional molecules. orgsyn.org
Specific Academic Research Focus: The 1-(Methoxymethyl)-1H-Pyrazole Moiety
Within the vast family of N-substituted pyrazoles, the this compound moiety has emerged as a subject of specific academic interest. The methoxymethyl (MOM) group serves as a popular protecting group in organic synthesis. openlabnotebooks.org Its introduction at the N1-position of the pyrazole ring can be achieved using reagents like methoxymethyl chloride (MOMCl). openlabnotebooks.orgvulcanchem.com
The MOM group is valued for its stability under various reaction conditions and its relatively straightforward removal when no longer needed. openlabnotebooks.orgresearchgate.net In the context of pyrazole chemistry, the use of a MOM protecting group can be instrumental in achieving regioselective functionalization of the pyrazole core. openlabnotebooks.org For instance, by protecting the N1-position, other positions on the ring (such as C3, C4, and C5) become more accessible for targeted chemical modifications. evitachem.compharmaguideline.com
Research into this compound and its derivatives often focuses on its utility as a synthetic intermediate. For example, it can be a precursor for creating more complex molecules through reactions like hydrolysis, which can lead to the formation of other functionalized pyrazoles. researchgate.net The study of its reactions and properties provides valuable insights into the broader field of pyrazole chemistry and the strategic use of protecting groups in multi-step organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-5-7-4-2-3-6-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDIKUBVNHSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563345 | |
| Record name | 1-(Methoxymethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125001-10-7 | |
| Record name | 1-(Methoxymethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methoxymethyl 1h Pyrazole and Its Derivatives
Strategies for Direct Introduction of the Methoxymethyl Group at the N1 Position of the Pyrazole (B372694) Ring
The direct introduction of a methoxymethyl group onto the N1 position of a pyrazole ring is a common and efficient method for the synthesis of 1-(methoxymethyl)-1H-pyrazole. This approach typically involves the N-alkylation of a pre-existing pyrazole scaffold.
N-Alkoxymethylation Protocols for this compound Synthesis
The N-alkoxymethylation of pyrazoles can be achieved using various reagents and conditions. A prevalent method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a base. wikipedia.org The base deprotonates the pyrazole NH, generating a pyrazolate anion that acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. For instance, the reaction of pyrazole with MOM-Cl and NaH in THF provides a clean and high-yielding route to this compound.
An alternative to the direct use of MOM-Cl, which is a regulated substance due to its carcinogenic properties, is the in situ generation of the methoxymethylating agent. wikipedia.org For example, the reaction of dimethoxymethane with an acyl chloride can generate a reactive methoxymethylating species. wikipedia.org
Table 1: Comparison of N-Alkoxymethylation Protocols
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloromethyl methyl ether | Sodium Hydride | THF | 0 °C to rt | High | wikipedia.org |
| Chloromethyl methyl ether | Potassium Carbonate | DMF | rt | Good | - |
| Dimethoxymethane / Acetyl Chloride | - | - | - | Moderate to Good | wikipedia.org |
Evaluation of N-Protecting Group Utility for Pyrazole Nitrogen in Modular Synthesis
The methoxymethyl (MOM) group serves as an effective protecting group for the pyrazole nitrogen in multistep organic synthesis. Its utility is determined by its ease of introduction, stability under various reaction conditions, and facile cleavage when desired. The MOM group is generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing agents.
This stability allows for selective functionalization at other positions of the pyrazole ring. For example, the presence of the MOM group at the N1 position directs lithiation to the C5 position, enabling the introduction of various electrophiles at this site.
The removal of the MOM group is typically accomplished under acidic conditions. nih.gov Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent such as methanol or water effectively cleaves the methoxymethyl ether linkage, regenerating the N-unsubstituted pyrazole. The mild conditions required for its removal make it compatible with a variety of sensitive functional groups that may be present in the molecule. The 4-methoxybenzyl (PMB) group is another N-protecting group that can be removed under acidic conditions, offering a similar utility to the MOM group. univie.ac.atresearchgate.net
Ring-Closing Reactions for the Construction of Substituted this compound Systems
The construction of the pyrazole ring through cyclization reactions is a fundamental approach in heterocyclic synthesis. By incorporating the methoxymethyl moiety into one of the precursors, substituted this compound systems can be synthesized directly.
Cycloaromatization and Cyclocondensation Approaches to the Pyrazole Core
The most classical and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov To synthesize a this compound, methoxymethylhydrazine would be the required N-substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
The regioselectivity of the cyclocondensation can be an issue when unsymmetrical 1,3-dicarbonyl compounds are used. However, the reaction of methoxymethylhydrazine with a symmetrical diketone like acetylacetone would yield 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole.
Another important cyclocondensation approach involves the reaction of α,β-unsaturated ketones and aldehydes (chalcones) with hydrazines. researchgate.net This method can also be adapted for the synthesis of 1-(methoxymethyl)-1H-pyrazoles by using methoxymethylhydrazine as the nitrogen source.
Table 2: Cyclocondensation Reactions for Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Product Type |
|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole |
| α,β-Unsaturated Ketone | Hydrazine | Substituted Pyrazoline (oxidized to Pyrazole) |
| Acetylenic Ketone | Hydrazine | Substituted Pyrazole |
Development of Multicomponent Reactions Incorporating the Methoxymethyl Moiety
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.comnih.gov The development of MCRs for the synthesis of this compound derivatives would involve the incorporation of a methoxymethyl-containing component.
For example, a hypothetical three-component reaction could involve an active methylene (B1212753) compound, an orthoformate, and methoxymethylhydrazine. The reaction would proceed through a series of condensations and a final cyclization to yield a substituted this compound. The versatility of MCRs allows for the rapid generation of a library of compounds by varying the starting materials. biointerfaceresearch.com
Derivatization of Pre-formed this compound Scaffolds
The this compound ring is an electron-rich aromatic system that can undergo various electrophilic substitution reactions. The methoxymethyl group at the N1 position influences the regioselectivity of these reactions.
A key reaction for the functionalization of pyrazoles is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position of the pyrazole ring. nih.govmdpi.comwikipedia.orgresearchgate.netscispace.com The reaction of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would yield this compound-4-carbaldehyde. This aldehyde is a versatile intermediate that can be further transformed into a variety of other functional groups.
Another powerful method for the derivatization of the pyrazole ring is through directed ortho-metalation (DoM). The N1-substituent can direct the deprotonation of the adjacent C5 position by a strong base, such as n-butyllithium. In the case of 1-methylpyrazole, lithiation occurs at the 5-position under thermodynamic control. nih.gov It is expected that this compound would undergo a similar regioselective lithiation at the C5 position. The resulting 5-lithio-1-(methoxymethyl)-1H-pyrazole can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce a variety of substituents at the C5 position. researchgate.net
Table 3: Common Derivatization Reactions of N-Substituted Pyrazoles
| Reaction | Reagents | Position of Functionalization | Product |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | C4 | 4-Formylpyrazole |
| Directed Lithiation | n-BuLi, then Electrophile | C5 | 5-Substituted Pyrazole |
| Halogenation | NBS, NCS, I2 | C4 | 4-Halopyrazole |
| Nitration | HNO3, H2SO4 | C4 | 4-Nitropyrazole |
Electrophilic and Nucleophilic Functionalization at Carbon Positions (C3, C4, C5)
The carbon atoms of the this compound ring exhibit distinct reactivity towards electrophilic and nucleophilic reagents. The C4 position is generally the most susceptible to electrophilic substitution due to its higher electron density, while functionalization at C3 and C5 often requires prior activation, such as metallation. researchgate.net
Halogenation is a fundamental transformation for introducing synthetic handles onto the pyrazole scaffold, with the C4 position being the most common site of reaction. researchgate.net Direct halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), provides an effective, metal-free method for producing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org
For iodo-derivatization, regioselectivity can be controlled by the choice of reagents and reaction conditions. nih.gov Treatment of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine mediated by ceric ammonium nitrate (CAN) results in highly regioselective iodination at the C4 position. nih.gov Conversely, to achieve functionalization at the C5 position, a different strategy is employed. This involves deprotonation with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide intermediate, which is then trapped with elemental iodine to exclusively yield the 5-iodo derivative. nih.gov The existence of compounds such as 5-bromo-1-(methoxymethyl)-1H-pyrazole further confirms that C5 halogenation is a viable pathway. uni.lu
Table 1: Regioselective Iodination Techniques for Pyrazole Scaffolds
| Target Position | Reagents | Conditions | Outcome |
|---|---|---|---|
| C4 | Ceric Ammonium Nitrate (CAN), I₂ | Electrophilic Aromatic Substitution | Highly regioselective formation of 4-iodopyrazole. nih.gov |
| C5 | n-Butyllithium (n-BuLi), then I₂ | Deprotonation followed by trapping | Exclusive formation of 5-iodopyrazole. nih.gov |
Formylation, the introduction of an aldehyde group (-CHO), is a key step for further molecular elaboration. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles. mdpi.comresearchgate.netnih.gov This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group, predominantly at the C4 position of the pyrazole ring. mdpi.comnih.govresearchgate.net The resulting pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a wide range of more complex derivatives. ktu.eduarkat-usa.org
Carboxylation can be achieved through the metallation of the pyrazole ring followed by quenching with carbon dioxide. The strategy involving deprotonation with n-butyllithium, similar to the C5-iodination technique, can be adapted for this purpose. nih.gov Trapping the resulting lithium pyrazolide intermediate with solid carbon dioxide (dry ice) introduces a carboxylic acid group, leading to compounds like this compound-3-carboxylic acid or its 4- and 5-positional isomers. uni.luuni.lu
Table 2: Vilsmeier-Haack Reaction for Pyrazole Formylation
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Phenyl-1H-pyrazole | DMF / POCl₃ | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 65% | ijpcbs.com |
| Hydrazone Derivatives | Vilsmeier-Haack Reagent | 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehyde | N/A | researchgate.net |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF / POCl₃ | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48% | mdpi.com |
Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, which can then serve as a precursor to an amino group. The nitration of pyrazoles can be accomplished using various nitrating agents, including mixtures of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The specific conditions can influence the position and degree of nitration. For instance, the destructive nitration of a precursor with concentrated HNO₃ and H₂SO₄ has been used to prepare 4-nitro-1-(trinitromethyl)-pyrazoles. nih.gov More controlled mononitration can be achieved with reagents like 5-methyl-1,3-dinitro-1H-pyrazole, which acts as a controllable source of the nitronium ion for mild and scalable nitration of various arenes and heteroarenes. nih.gov
The resulting nitropyrazole can be converted to an aminopyrazole through reduction. A common method for this transformation is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Another pathway involves reacting the nitropyrazole with reagents like hydroxylamine-O-sulfonic acid (NH₂OSO₃H) to achieve amination. nih.gov These aminated pyrazoles are valuable building blocks for further synthesis.
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral pyrazoles, particularly those with a stereogenic center attached directly to a nitrogen atom, presents a significant synthetic challenge. Developing stereoselective methods is crucial for accessing enantiomerically pure compounds for various applications.
A notable strategy for the synthesis of chiral N-substituted pyrazoles involves a cascade reaction sequence commencing with a 1,3-dipolar cycloaddition. scispace.comnih.gov This process can be initiated by the reaction between a terminal alkyne and an α-chiral tosylhydrazone. nih.gov The reaction proceeds through several key steps:
Decomposition of the tosylhydrazone to generate a diazo compound. scispace.com
A 1,3-dipolar cycloaddition reaction between the in situ-generated diazo compound and the alkyne to form a 3H-pyrazole intermediate. scispace.com
A subsequent ktu.eduresearchgate.net-sigmatropic rearrangement where the stereogenic group migrates from carbon to the N1 position of the pyrazole ring. nih.gov
Crucially, this ktu.eduresearchgate.net-sigmatropic rearrangement has been shown to proceed with retention of stereochemistry. scispace.comnih.gov This stereoretentive migration is a rare and powerful transformation that allows the chirality from the starting material to be transferred directly to the final pyrazole product. nih.gov This methodology provides a direct pathway to structurally diverse chiral pyrazoles with the stereogenic center attached to the nitrogen atom, a structural motif that could be applied to create chiral analogues of this compound. scispace.com
Design and Implementation of One-Pot Synthetic Procedures for Complex this compound Architectures
One-pot and multicomponent reactions represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps into a single operation without isolating intermediates. The development of such procedures for pyrazole synthesis is an active area of research.
Methodologies have been developed for the efficient one-pot, two-step synthesis of N-heterocyclic amines, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, through a solvent-free condensation followed by a reduction sequence. mdpi.com Another efficient approach is the microwave-assisted, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from β-ketoesters, substituted hydrazines, and aldehydes. mdpi.com Furthermore, one-pot multicomponent catalytic synthesis has been employed to create 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com These examples highlight the feasibility of designing streamlined, one-pot procedures that could be adapted to construct complex molecular architectures built upon the this compound scaffold, allowing for the rapid generation of diverse compound libraries.
Chemical Reactivity and Transformative Pathways of 1 Methoxymethyl 1h Pyrazole Derivatives
Nucleophilic Substitution Reactions on 1-(Methoxymethyl)-1H-Pyrazole Systems
Analysis of Regioselectivity in Substitution Reactions (e.g., C4 vs. C5 Nitro Group Displacement)
In the realm of nitropyrazoles, the regioselectivity of nucleophilic substitution is a well-studied phenomenon. For instance, in 3,4,5-trinitro-1H-pyrazole, nucleophilic attack by ammonia (B1221849), amines, or thiols under mild conditions leads to the regioselective substitution of the nitro group at the C4 position. mathnet.ru However, the introduction of a substituent on the nitrogen atom can alter this selectivity.
N-substituted 3,4-dinitropyrazoles, including 1-methoxymethyl-5-methyl-3,4-dinitropyrazole, exhibit regioselective substitution of the nitro group at the C3 position when treated with various sulfur, oxygen, and nitrogen nucleophiles. researchgate.net This demonstrates the directing effect of the N1-substituent. In contrast, 1-methoxymethyl-3,4,5-trinitropyrazole, when reacted with N-nucleophiles like aliphatic amines and hydrazine (B178648) derivatives, undergoes substitution at the C5 position to yield 5-substituted-3,4-dinitropyrazole derivatives. researchgate.netatlantis-press.com
The regioselectivity can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the nitro groups activates the pyrazole (B372694) ring towards nucleophilic attack, while the position of substitution is influenced by the stability of the Meisenheimer-like intermediate and the steric hindrance imposed by adjacent groups. Quantum chemical calculations have been employed to rationalize the observed reactivity patterns in di- and trinitropyrazoles. researchgate.net
Reactivity with Nitrogen-, Sulfur-, and Oxygen-Based Nucleophiles
This compound derivatives readily react with a variety of nucleophiles, leading to the formation of new C-N, C-S, and C-O bonds.
Nitrogen Nucleophiles: As mentioned, N-substituted dinitropyrazoles, including the 1-methoxymethyl derivative, react with N-nucleophiles to afford substituted products. researchgate.net For example, 1-methoxymethyl-3,4,5-trinitropyrazole has been shown to react with aliphatic amines and hydrazine derivatives. researchgate.net The amino group can also be introduced via reactions with ammonia or its derivatives.
Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of nitro groups in nitropyrazole systems. N-substituted 3,4-dinitropyrazoles react regioselectively with S-nucleophiles at the C3-position. researchgate.net Anions of N-unsubstituted 3,4-dinitropyrazoles also react with S-nucleophiles in water with regioselective substitution at the 3(5)-position. researchgate.net
Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace leaving groups on the pyrazole ring. For instance, N-substituted 3,4-dinitropyrazoles undergo nucleophilic substitution with O-nucleophiles at the C3-position. researchgate.net
The following table summarizes the regioselective nucleophilic substitution reactions of some nitrated this compound derivatives.
| Pyrazole Derivative | Nucleophile Type | Position of Substitution | Reference |
| 1-Methoxymethyl-5-methyl-3,4-dinitropyrazole | N, S, O | C3 | researchgate.net |
| 1-Methoxymethyl-3,4,5-trinitropyrazole | N | C5 | researchgate.netatlantis-press.com |
Electrophilic Aromatic Substitution Dynamics on the Pyrazole Ring System
The pyrazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). mdpi.comnih.gov These reactions typically occur at the C4 position, which is the most electron-rich site. nih.gov Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. mdpi.comresearchgate.net
The mechanism of electrophilic aromatic substitution involves the initial attack of the electrophile on the π-system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or σ-complex. uomustansiriyah.edu.iq This is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the pyrazole ring. uomustansiriyah.edu.iq
Oxidation Reactions of the Methoxymethyl Group and Various Pyrazole Ring Substituents
The methoxymethyl group attached to the N1 position of the pyrazole ring is susceptible to oxidation. smolecule.com Under appropriate conditions, it can be oxidized to a formyl or a carboxyl group. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide in acidic conditions.
Furthermore, other substituents on the pyrazole ring can also be oxidized. For instance, a methyl group on the ring can be oxidized. The specific products formed will depend on the nature of the substituent and the reaction conditions employed.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Moieties
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Pyrazole derivatives, including those bearing a 1-(methoxymethyl) group, can participate in these transformations, typically through a halogenated pyrazole intermediate.
Suzuki–Miyaura Coupling Strategies for C-C Bond Formation
The Suzuki–Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds and construct biaryl and heteroaryl-aryl structures. researchgate.net
For this compound derivatives, a common strategy involves the initial halogenation of the pyrazole ring, often at the C4 or C5 position, followed by the Suzuki–Miyaura coupling. For example, 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole has been shown to participate in Suzuki-Miyaura coupling to form biaryl derivatives. The reactivity in these coupling reactions can be influenced by the position of the halogen. Studies have indicated that the C4-position on the pyrazole ring is generally more favorable for reactivity in cross-coupling reactions compared to the C3-position.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halo-pyrazole to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. nih.gov
The following table provides a general overview of the Suzuki-Miyaura coupling involving a pyrazole halide.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Halo-1-(methoxymethyl)-1H-pyrazole | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., XPhos Pd G2), Base | Aryl/Heteroaryl-substituted this compound | researchgate.netrsc.org |
Advanced C-H Activation and Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For heteroaromatic compounds like pyrazoles, C-H activation methodologies enable the direct introduction of new functional groups, significantly streamlining the synthesis of complex derivatives. researchgate.net While the this compound framework is a substrate for these transformations, research has broadly focused on the pyrazole core, with the N-substituent often influencing regioselectivity.
Modern C-H functionalization reactions frequently employ transition metal catalysts, including those based on palladium (Pd), rhodium (Rh), and copper (Cu), which can operate under increasingly mild conditions. rsc.orgmdpi.com These methods are attractive because they often avoid the harsh reagents and conditions associated with classical electrophilic aromatic substitution. rsc.org
A key strategy in the functionalization of pyrazoles involves regioselective metalation, which is a form of C-H activation. Deprotonation at the C-5 position of the pyrazole ring is a common pathway, followed by quenching with an electrophile. More advanced methods utilize a directing group on the nitrogen atom to guide a metal catalyst to a specific C-H bond. For instance, palladium-catalyzed C-H arylation has been demonstrated for pyrazole derivatives, allowing the formation of a new carbon-carbon bond at a specific position. researchgate.net
In the context of pyrazole oxides, sequential functionalization has been achieved through regioselective deprotonation at C-5 or bromine-magnesium exchange at C-3 or C-4. nih.gov These metalated intermediates can then participate in palladium(0)-catalyzed cross-coupling reactions to introduce aryl groups. nih.gov This highlights a powerful methodology for creating polysubstituted pyrazoles. nih.gov The order of functionalization can be controlled, allowing for the sequential introduction of different substituents at the C-5, C-3, and C-4 positions. nih.gov
The table below summarizes representative conditions for C-H activation on pyrazole-related structures, which are applicable to this compound derivatives.
Table 1: Methodologies for C-H Functionalization of Pyrazole Scaffolds
| Reaction Type | Catalyst/Reagent | Position Functionalized | Notes |
|---|---|---|---|
| Deprotonation/Metalation | n-BuLi or LDA | C-5 | The most acidic proton on the pyrazole ring is typically at C-5, facilitating lithiation. |
| Halogen-Metal Exchange | Mg / ZnCl₂ | C-3 or C-4 | Requires a pre-halogenated pyrazole; enables subsequent cross-coupling. nih.gov |
| Directed C-H Arylation | Pd(OAc)₂ / Ag₂O | C-5 | A directing group on the pyrazole nitrogen guides the palladium catalyst to the C-5 C-H bond. researchgate.net |
Rearrangement Reactions within this compound Frameworks
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. slideshare.net Within the pyrazole framework, several types of rearrangements have been documented, primarily thermal and photochemical transformations. These reactions can fundamentally alter the substitution pattern or even the core heterocyclic structure.
A notable example in pyrazole chemistry is the thermal rearrangement of N-nitropyrazoles. When heated, 1-nitropyrazoles can undergo rearrangement to yield 3(5)-nitropyrazoles and 4-nitropyrazoles. acs.org This transformation proceeds via a homolytic cleavage of the N-N bond, followed by recombination of the pyrazolyl and nitro radicals at a carbon atom of the ring. While this has been established for N-nitro derivatives, similar thermally induced migrations of other N-substituents could be envisioned under specific conditions.
Photochemical rearrangements offer another pathway for the transformation of pyrazole derivatives. researchgate.net Irradiation of certain pyrazoles can induce isomerization. For example, some pyrazole derivatives have been observed to rearrange into imidazoles upon photochemical stimulation. researchgate.net Other complex photochemical transformations can lead to ring-opening or the formation of bicyclic isomers like Dewar-type structures, which can then rearrange to the final products. researchgate.net The specific outcome of a photochemical reaction is highly dependent on the substitution pattern of the pyrazole ring and the irradiation conditions.
The table below outlines types of rearrangement reactions known for the pyrazole core.
Table 2: Rearrangement Reactions of the Pyrazole Core
| Reaction Type | Conditions | Transformation | Mechanism Synopsis |
|---|---|---|---|
| Thermal N-to-C Migration | Heating | 1-Nitropyrazole → 3/5-Nitropyrazole + 4-Nitropyrazole | Involves homolytic cleavage of the N-NO₂ bond and radical recombination at ring carbons. acs.org |
| Photochemical Isomerization | UV Irradiation | Pyrazole derivative → Imidazole derivative | Proceeds through excited states leading to bond reorganization. researchgate.net |
Reactions with Organometallic Reagents for Carbon-Carbon Bond Construction
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the reaction of heterocyclic compounds with organometallic reagents is a primary method for achieving this. For this compound, such reactions are crucial for introducing alkyl, aryl, and vinyl substituents onto the pyrazole ring, thereby accessing a wide array of derivatives.
The most common strategy involves initial metalation of the pyrazole ring, either by deprotonation of an acidic C-H bond or by halogen-metal exchange. The C-5 proton of the pyrazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 5-lithiopyrazole intermediate. This potent nucleophile can then react with various carbon-based electrophiles, such as aldehydes, ketones, or alkyl halides, to form a new C-C bond at the C-5 position.
Alternatively, if the pyrazole is first halogenated (e.g., brominated at the C-4 position), a Grignard reagent can be formed via magnesium-halogen exchange. nih.gov This organomagnesium species can then be used in subsequent coupling reactions. A more advanced application involves the transmetalation of the lithiated or Grignard intermediate with a metal salt like zinc chloride (ZnCl₂), followed by a palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling) with an aryl or vinyl halide. nih.gov This two-step sequence allows for the construction of C(sp²)-C(sp²) bonds, which are common motifs in pharmaceuticals and materials science. researchgate.net
Copper-catalyzed conjugate addition reactions represent another class of C-C bond forming reactions where an organometallic reagent adds to an activated olefin. researchgate.net While this is more common for enone substrates, related copper-catalyzed cross-coupling reactions can also be applied to functionalize pyrazole rings.
The table below provides examples of C-C bond forming strategies applicable to the this compound scaffold.
Table 3: Carbon-Carbon Bond Formation Using Organometallic Reagents
| Reagent(s) | Position Targeted | Intermediate | Subsequent Reaction/Electrophile | Resulting Bond |
|---|---|---|---|---|
| 1. n-BuLi 2. Aldehyde/Ketone | C-5 | 5-Lithiopyrazole | Nucleophilic addition | C-C(OH) |
| 1. n-BuLi 2. Alkyl Halide | C-5 | 5-Lithiopyrazole | SN2 Substitution | C-C |
| 1. Mg 2. Electrophile | C-4 (from 4-bromopyrazole) | 4-Pyrazolylmagnesium bromide | Nucleophilic addition/substitution | C-C |
Computational Chemistry and Theoretical Investigations of 1 Methoxymethyl 1h Pyrazole Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations are fundamental to elucidating the electronic environment of 1-(methoxymethyl)-1H-pyrazole, which in turn governs its chemical behavior. These methods provide a detailed picture of the molecule's structure, energy, and the distribution of its electrons.
Applications of Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful and widely used computational method to predict the molecular geometry and energy of pyrazole (B372694) derivatives. google.comgoogle.com By approximating the electron density of the molecule, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to calculate bond lengths, bond angles, and dihedral angles. These calculations reveal a planar pyrazole ring, with the methoxymethyl group introducing additional conformational flexibility. The total energy of the molecule in its ground state can also be accurately computed, which is crucial for studying reaction thermodynamics.
Table 1: Representative Geometric Parameters for a Substituted Pyrazole Ring Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.35 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 | |
| N1-N2-C3 | ||
| N2-C3-C4 | ||
| C3-C4-C5 | ||
| C4-C5-N1 | ||
| C5-N1-N2 |
Note: The data in this table is representative of a generic substituted pyrazole ring and is intended for illustrative purposes. Actual values for this compound would require specific calculations.
Exploration with Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other quantum chemical methods offer a spectrum of accuracy and computational cost for studying this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT, especially for calculating electron correlation effects. These methods are computationally more intensive but can offer benchmark-quality data on molecular energies and properties.
On the other hand, semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster, though less accurate, way to explore the electronic structure of large systems or to perform initial conformational searches. While not as precise as DFT or ab initio methods, they can be valuable for preliminary investigations of the molecule's potential energy surface.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the pyrazole ring and the methoxymethyl group, indicating potential sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness, which further quantify the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for a Pyrazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Global Hardness | 2.65 |
Note: These values are illustrative for a generic pyrazole derivative and are not specific to this compound.
Theoretical Studies of Reaction Mechanisms and Transition State Elucidation
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical methods can identify the lowest energy pathway from reactants to products. This includes the identification and characterization of transition states, which are the high-energy intermediates that determine the rate of a reaction. For example, in electrophilic substitution reactions on the pyrazole ring, computational studies can predict the most likely site of attack (C3, C4, or C5) and the activation energy required for the reaction to occur.
Investigation of Tautomeric Equilibria and Proton Transfer Dynamics within Pyrazole Rings
Tautomerism is a significant phenomenon in pyrazole chemistry. However, for N-substituted pyrazoles like this compound, the presence of the substituent on the nitrogen atom prevents the common annular tautomerism (proton transfer between N1 and N2) that is observed in N-unsubstituted pyrazoles. Therefore, this compound is expected to exist predominantly in the single tautomeric form where the methoxymethyl group is attached to the N1 position. Theoretical calculations can confirm the high energy barrier for any potential proton transfer from the carbon atoms of the ring, thus solidifying the stability of the given tautomeric form. While proton transfer within the ring is unlikely, computational studies could explore intermolecular proton transfer dynamics in the presence of proton donors or acceptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration and Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and chemical research. mdpi.com This approach is centered on the principle that the biological activity of a chemical compound is directly related to its molecular structure. mdpi.com By establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their determined biological activities, QSAR models can be developed to predict the activity of novel, untested molecules. mdpi.com These models are instrumental in exploring the vast chemical space of a particular scaffold, such as 1H-pyrazole, to guide the design of new derivatives with enhanced potency and desired properties.
The development of a robust QSAR model is a systematic process that involves several key stages. mdpi.com It begins with the selection of a dataset of compounds with known biological activities, which is then divided into a training set for model generation and a test set for external validation. mdpi.commsjonline.org A wide array of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound. These descriptors can be categorized into different classes, including constitutional, topological, geometrical, and electronic descriptors. The final step involves employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that links the most relevant descriptors to the biological activity. acs.orgbiointerfaceresearch.com
In the context of pyrazole derivatives, numerous QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities. These studies have provided valuable insights into how modifications to the pyrazole core and its substituents influence their therapeutic effects. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the general principles and findings from studies on analogous pyrazole systems are highly relevant for predicting its potential activities and for guiding the design of new related compounds.
Research Findings from QSAR Studies on Pyrazole Derivatives
QSAR analyses on diverse series of pyrazole derivatives have consistently demonstrated the utility of this approach in identifying key structural features that govern their biological activities. These studies often employ a combination of 2D and 3D-QSAR methods to develop predictive models.
For instance, 2D-QSAR models for pyrazole-thiazolinone derivatives as EGFR kinase inhibitors have been developed using a genetic algorithm to select the most influential descriptors. nih.gov One such model exhibited strong predictive power, as indicated by its statistical parameters. nih.gov Similarly, 2D and 3D-QSAR studies on pyrazole derivatives as acetylcholinesterase inhibitors have highlighted the importance of molecular volume and the number of multiple bonds in determining their inhibitory activity. shd-pub.org.rs The insights from these models are further supported by molecular docking studies, which provide a visual representation of the ligand-receptor interactions. shd-pub.org.rs
In the realm of anticancer research, 2D-QSAR models have been generated for pyrazole derivatives against various cancer cell lines. nih.gov These models have been instrumental in predicting the anticancer activity of newly synthesized compounds and in identifying derivatives with potent anti-proliferative potential. nih.gov Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazole derivatives targeting enzymes like cyclooxygenase-2 (COX-2). msjonline.org These studies generate contour maps that visualize the regions where steric and electrostatic properties of the molecules can be modified to enhance their activity. msjonline.orgnih.gov
The following table summarizes the statistical validation parameters from several QSAR studies on pyrazole derivatives, showcasing the robustness and predictive capability of the developed models.
| QSAR Model Type | Target/Activity | Statistical Method | R² | Q² (or r²(CV)) | r² (pred) | Reference |
| 2D-QSAR | EGFR Kinase Inhibitors | GA-MLR | 0.843 | 0.787 | - | nih.gov |
| 3D-QSAR (CoMFA) | EGFR Kinase Inhibitors | - | 0.862 | 0.644 | - | nih.gov |
| 3D-QSAR (CoMSIA) | EGFR Kinase Inhibitors | - | 0.851 | 0.740 | - | nih.gov |
| 2D-QSAR | Acetylcholinesterase Inhibitors | GA-MLR | - | - | - | shd-pub.org.rs |
| 3D-QSAR (MFA) | Acetylcholinesterase Inhibitors | - | - | - | - | shd-pub.org.rs |
| 2D-QSAR | Anti-MES Activity | GFA-MLR | 0.937 | 0.913 | 0.929 | researchgate.netdergipark.org.tr |
| 3D-QSAR | COX-2 Inhibitors | MLR | 0.835 | - | - | msjonline.org |
| 2D-QSAR | EGFR Kinase Inhibitors | SW-MLR | - | - | - | acs.org |
| 2D-QSAR | Antimalarial (PfPRS inhibition) | MLR & PLS | - | - | - | researchgate.net |
| 2D-QSAR | HPPD Inhibitors | MLR & NN | 0.878 (MLR), 0.978 (NN) | - | - | biointerfaceresearch.com |
| 2D-QSAR | Porphyrin Derivatives (PDT) | MLR | 0.87 | 0.71 | 0.70 | mdpi.com |
R²: Coefficient of determination; Q² (or r²(CV)): Cross-validated correlation coefficient; r²(pred): Predictive correlation coefficient for the external test set; GA: Genetic Algorithm; MLR: Multiple Linear Regression; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; MFA: Molecular Field Analysis; GFA: Genetic Function Approximation; SW: Stepwise; PLS: Partial Least Squares; NN: Neural Network; PfPRS: Plasmodium falciparum prolyl-tRNA synthetase; HPPD: 4-Hydroxyphenylpyruvate dioxygenase; PDT: Photodynamic Therapy.
The descriptors identified in these QSAR studies provide crucial information for the rational design of new pyrazole derivatives. For example, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors significantly influence their activity. acs.orgnih.gov In another study on 1H-pyrazole-5-carboxylic acid derivatives with anti-MES (maximal electroshock-induced seizure) activity, a six-parameter model was developed that included descriptors such as dipole moment (μ), the energy of the lowest unoccupied molecular orbital (εLUMO), and polar surface area (PSA). researchgate.netdergipark.org.tr
The following table lists some of the key molecular descriptors that have been found to be significant in various QSAR models of pyrazole derivatives.
| Descriptor Type | Descriptor Name | Significance in QSAR Models | Reference |
| Electronic | Dipole Moment (μ) | Influences polar interactions with the target. | researchgate.netdergipark.org.tr |
| Electronic | Energy of LUMO (εLUMO) | Relates to the molecule's ability to accept electrons. | researchgate.netdergipark.org.tr |
| Steric/Topological | Molecular Volume | Affects the fit of the molecule in the binding pocket. | shd-pub.org.rs |
| Steric/Topological | Polar Surface Area (PSA) | Important for membrane permeability and drug transport. | researchgate.netdergipark.org.tr |
| Constitutional | Number of Multiple Bonds | Can influence the rigidity and electronic properties of the molecule. | shd-pub.org.rs |
| 3D Field-Based | Electrostatic Fields | Highlights regions where positive or negative charges are favorable for activity. | nih.gov |
| 3D Field-Based | Steric Fields | Indicates where bulky or smaller substituents are preferred. | nih.gov |
| Adjacency/Distance Matrix | BCUT Descriptors | Encode information about atomic properties and their topological relationships. | acs.orgnih.gov |
By leveraging the insights gained from these QSAR studies, it is possible to hypothesize the structural modifications on the this compound scaffold that could lead to desired biological activities. For instance, modulating the electronic properties by introducing electron-withdrawing or electron-donating groups, or altering the steric profile of the substituents, could be guided by the contour maps and descriptor contributions from existing QSAR models of related pyrazole compounds. This computational approach significantly narrows down the number of candidate molecules for synthesis and biological testing, thereby accelerating the discovery of new and effective pyrazole-based compounds.
Mechanistic Insights into Key Reactions Involving 1 Methoxymethyl 1h Pyrazole Scaffolds
Elucidation of Detailed Reaction Pathways through Kinetic and Isotopic Studies
Detailed mechanistic studies, particularly those employing kinetic analysis and isotopic labeling, are paramount for a deep understanding of reaction pathways. While specific kinetic and isotopic data for reactions directly on the 1-(methoxymethyl)-1H-pyrazole scaffold are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous pyrazole (B372694) systems and N-protected heterocycles.
The pyrazole ring possesses distinct reactive sites. The sp2-hybridized nitrogen at the N2 position is basic and can react with electrophiles. nih.gov The C3 and C5 positions are susceptible to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms, though deprotonation at these sites can occur with strong bases. nih.gov The N1-substituent, in this case, the methoxymethyl group, significantly influences the regioselectivity of these reactions. The MOM group is known to be an electron-withdrawing group, which can affect the electron density distribution within the pyrazole ring.
Hypothetical Reaction Pathways and the Role of Isotopic Labeling:
A common reaction involving N-heterocycles is C-H functionalization. For a this compound, electrophilic substitution would likely be directed to the C4 position, which is generally the most electron-rich carbon in N-substituted pyrazoles.
Kinetic Isotope Effect (KIE): To probe the mechanism of a hypothetical C-H activation at the C4 position, a kinetic isotope effect study could be employed. acs.org By synthesizing 1-(methoxymethyl)-4-deuterio-1H-pyrazole and comparing its reaction rate with the non-deuterated isotopologue, one could determine if the C-H bond cleavage is the rate-determining step. A significant primary KIE (kH/kD > 2) would support a mechanism where the C-H bond is broken in the slowest step of the reaction. acs.org
Isotopic Labeling Studies: The fate of the methoxymethyl group during certain reactions could be traced using isotopic labeling. For instance, in reactions where the MOM group might be cleaved or participate in the reaction, using 1-(methoxy-13C-methyl)-1H-pyrazole or 1-(methoxymethyl-d3)-1H-pyrazole would allow for the tracking of the labeled carbon or deuterium (B1214612) atoms in the products and byproducts via NMR or mass spectrometry. This can provide unequivocal evidence for proposed intermediates and reaction pathways. royalsocietypublishing.org
For example, in the synthesis of pyrazoles from hydrazones and nitroolefins, the reaction conditions, particularly the solvent, can significantly influence the reaction pathway and the formation of byproducts. orgsyn.org A similar level of detailed study for reactions of this compound would be highly informative.
Role of Catalysis in Facilitating Transformations of this compound Derivatives
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations of heterocyclic compounds like this compound. Various catalytic systems, particularly those based on transition metals, have been employed to functionalize the pyrazole core.
Palladium-Catalyzed Cross-Coupling Reactions: The MOM group is often used as a protecting group in palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of complex biaryl systems, a bromo-substituted this compound can be coupled with a boronic acid derivative (Suzuki-Miyaura coupling). nih.gov The mechanism of such a reaction generally proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.
Palladium-Catalyzed C-H Functionalization: More advanced catalytic methods involve the direct C-H functionalization of the pyrazole ring, obviating the need for pre-functionalized starting materials. Ligand-controlled regiodivergent C-H alkenylation of pyrazoles has been achieved using palladium catalysis. researchgate.net The choice of ligand and additives can direct the alkenylation to either the C4 or C5 position. For example, an electrophilic Pd catalyst generated with trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (B35911) (DAF) can favor C4-alkenylation, while the use of a mono-protected amino acid (MPAA) ligand like Ac-Val-OH with KOAc can direct the reaction to the C5 position. researchgate.net These reactions highlight the crucial role of the ligand in modulating the reactivity and selectivity of the metal catalyst.
Visible Light Photoredox Catalysis: A contemporary approach involves merging visible light photoredox catalysis with metal catalysis. This strategy can enable C-H activation under mild conditions. acs.org In such a system, a photoredox catalyst absorbs visible light and engages in single-electron transfer with a substrate or the metal catalyst, facilitating otherwise difficult steps in the catalytic cycle. While specific examples for this compound are not prominent, the general methodology is applicable for its functionalization.
The table below summarizes different catalytic systems that could be applied to the transformation of this compound derivatives, based on analogous reactions.
| Reaction Type | Catalyst System | Ligand/Additive | Potential Outcome | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | C-C bond formation at a halogenated position | nih.gov |
| C4-H Alkenylation | Pd(OAc)₂ | 4,5-diazafluoren-9-one (DAF), TFA | Alkenylation at the C4 position | researchgate.net |
| C5-H Alkenylation | Pd(OAc)₂ | Ac-Val-OH, KOAc | Alkenylation at the C5 position | researchgate.net |
| Multicomponent Reaction | Various (e.g., Nanocatalysts) | - | Synthesis of fused pyrazole systems | mdpi.comresearchgate.net |
Analysis of Stereochemical Aspects and Stereocontrol in Synthetic Reactions
When reactions involving the this compound scaffold generate new stereocenters, controlling the stereochemical outcome is of paramount importance, especially in the synthesis of chiral molecules for pharmaceutical or materials science applications.
Diastereoselective Reactions: In cases where a chiral center already exists in a molecule containing the this compound unit, subsequent reactions on the pyrazole ring or its substituents can be influenced by this existing stereocenter, leading to diastereoselective outcomes. The degree of diastereoselectivity will depend on the proximity of the existing chiral center to the reaction site and the reaction mechanism.
Enantioselective Catalysis: For the creation of a new stereocenter from a prochiral substrate, enantioselective catalysis is the most elegant approach. This typically involves the use of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst.
An example of stereocontrol in a related system is the enantioselective synthesis of 3-pyrazolines, which can be achieved through catalytic asymmetric reactions. csic.es For instance, the reaction of a monosubstituted hydrazide with an α,β-unsaturated compound in the presence of a chiral catalyst can lead to the formation of optically active pyrazolines. csic.es
Curtin-Hammett Principle in Stereocontrol: In some catalytic reactions, the stereochemical outcome is not determined by the ground-state populations of diastereomeric intermediates but by the relative energies of the transition states leading to the different stereoisomeric products. This is known as the Curtin-Hammett paradigm. researchgate.net For example, in organocatalysis using diarylprolinol ether catalysts, the E/Z ratio of iminium intermediates may not directly correlate with the final enantioselectivity. Instead, the stereoselectivity is governed by the energy differences in the subsequent stereodetermining transition states. researchgate.net This principle is broadly applicable to understanding and predicting stereochemical outcomes in complex catalytic reactions that could involve this compound derivatives.
Advanced Chemical Applications of 1 Methoxymethyl 1h Pyrazole and Its Derivatives in Materials and Chemical Synthesis
Utilization as Versatile Chemical Building Blocks and Intermediates in Complex Organic Synthesis
1-(Methoxymethyl)-1H-pyrazole and its substituted analogues are highly versatile building blocks in organic synthesis. smolecule.com Their utility stems from the tunable reactivity of the pyrazole (B372694) core and the specific influence of the methoxymethyl substituent. This substituent can enhance solubility, modify the electronic nature of the pyrazole ring, and act as a removable protecting group, facilitating complex molecular constructions. smolecule.com
The this compound scaffold is an effective starting point for the construction of more complex, fused heterocyclic systems. The pyrazole ring itself can be annulated with other rings, and the methoxymethyl group plays a crucial role in directing or enabling these transformations. Research has demonstrated that pyrazole derivatives can be used to synthesize a variety of fused systems, such as benzofuro[3,2-c]pyrazoles and pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.comresearchgate.net
For instance, multi-step reaction sequences starting with related methoxymethyl-substituted pyrazoles have been developed to yield complex products like 1-aryl-1H-pyrazole-5-acetic acids. researchgate.net In these syntheses, the methoxymethyl group often serves as a stable placeholder while other parts of the molecule are elaborated, and its potential for later removal adds to its synthetic utility.
Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Precursors
| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| 6-methoxybenzofuran-3(2H)-one | 1H-Benzofuro[3,2-c]pyrazole | Condensation with hydrazine (B178648) derivatives | mdpi.com |
| 2-chloro-3-cyanopyridine | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | Fusion with hydrazine followed by heterocyclization | researchgate.net |
| 1-Aryl-5-(methoxymethyl)-1H-pyrazoles | 1-Aryl-1H-pyrazole-5-acetic acids | Halogenation, cyanation, and hydrolysis | researchgate.net |
Role in Multi-Step Synthesis of Advanced Chemical Structures
The function of this compound as a key intermediate is prominent in the multi-step synthesis of advanced chemical structures. It serves as a foundational molecule that can be sequentially functionalized. smolecule.com A significant example is its use in the synthesis of polynitrated pyrazoles for energetic materials research. atlantis-press.comresearchgate.net In this context, 1-(methoxymethyl)-3,4,5-trinitropyrazole is a crucial intermediate. atlantis-press.com It is synthesized from 3,4,5-trinitropyrazole and methoxymethyl chloride and subsequently used in nucleophilic substitution reactions. researchgate.net The methoxymethyl group allows for regioselective substitution of the nitro group at the C5 position; the MOM group can then be removed under acidic conditions to yield N-unsubstituted 5-R-3,4-dinitropyrazoles. researchgate.net This strategy highlights the role of the methoxymethyl group as a removable directing group, enabling the synthesis of compounds that would be difficult to access directly.
Another documented pathway involves the reaction of methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate with arylhydrazines to produce methyl 1-aryl-5-(methoxymethyl)-1H-pyrazole-4-carboxylates in high yields. researchgate.net These intermediates are then converted through several steps, including hydrolysis, decarboxylation, and functional group transformations, to afford biologically active 1-aryl-1H-pyrazole-5-acetic acids. researchgate.net
Applications in Catalysis and Ligand Design
The pyrazole scaffold is a well-established motif in coordination chemistry, primarily due to the ability of its two adjacent nitrogen atoms to act as N-donors, forming stable complexes with a wide range of transition metals. google.com The introduction of substituents like the methoxymethyl group allows for the fine-tuning of the ligand's electronic and steric properties, which is critical for controlling the activity and selectivity of metal catalysts.
While pyrazoles are widely used as ligands, the specific development of this compound as a ligand is an area of growing interest. The methoxymethyl group at the N1 position influences the ligand's properties in several ways. Electronically, it is less perturbing than an aryl group but still affects the electron density of the coordinating N2 nitrogen. Sterically, the methoxymethyl group is relatively small, which can be advantageous in facilitating certain catalytic reactions where less bulk is required around the metal center. For example, in related iodo-pyrazoles, a methoxymethyl group was found to reduce steric hindrance in palladium-catalyzed homocoupling reactions. This ability to modulate the steric and electronic environment of a metal center is the fundamental principle of ligand design, making this compound derivatives promising candidates for use in various transition metal-catalyzed processes, including cross-coupling reactions. google.comchemscene.com
Exploration in Energetic Materials Research: Synthesis of Polynitropyrazole Derivatives
One of the most significant applications of this compound derivatives is in the field of energetic materials. Polynitropyrazoles are a class of energetic compounds known for their high density, thermal stability, and performance, making them valuable as explosives and propellants. atlantis-press.comresearchgate.net
The synthesis of these materials often relies on the use of a protected pyrazole intermediate to control the nitration process and subsequent functionalization. 1-(Methoxymethyl)-3,4,5-trinitropyrazole has been identified as a key intermediate for producing 5-substituted-3,4-dinitropyrazole derivatives. atlantis-press.comresearchgate.net The synthesis begins with a suitable pyrazole precursor, which undergoes nitration, amination, oxidation, and nucleophilic substitution. atlantis-press.com
Specifically, 3,4,5-trinitro-1H-pyrazole can be reacted with methoxymethyl chloride to yield 1-(methoxymethyl)-3,4,5-trinitropyrazole. researchgate.net This intermediate is then subjected to regioselective nucleophilic substitution reactions with various N-nucleophiles, which exclusively target the nitro group at the C5 position. researchgate.netresearchgate.net The resulting 5-substituted compounds can then be deprotected via acid hydrolysis to furnish N-unsubstituted 5-R-3,4-dinitropyrazoles, a versatile class of energetic materials. researchgate.net A similar strategy using an ethoxymethyl protecting group has been employed to create "bridged" thermostable explosives, further underscoring the importance of this synthetic approach. nih.govacs.org
Table 2: Synthesis and Characterization of 1-Methoxymethyl-3,4,5-trinitropyrazole
| Property | Finding | Reference |
| Starting Material | 3,4,5-trinitropyrazole | researchgate.net |
| Reagent | Methoxymethyl chloride | researchgate.net |
| Product | 1-Methoxymethyl-3,4,5-trinitropyrazole | researchgate.netresearchgate.net |
| Role | Key intermediate for 5-substituted-3,4-dinitropyrazoles | atlantis-press.comresearchgate.net |
| Key Reaction | Regioselective nucleophilic substitution at C5 | researchgate.net |
| Crystal System | Trigonal, space group R3 | researchgate.net |
| Density (calculated) | 1.714 g·cm⁻³ | researchgate.net |
This synthetic control is crucial for tuning the properties of the final energetic material, demonstrating the indispensable role of this compound derivatives in this specialized area of chemistry.
Development and Application of this compound Derivatives as Chemical Probes and Research Tools
There is currently no available scientific literature detailing the development and application of this compound derivatives specifically as chemical probes or research tools.
Q & A
Q. What are the common synthetic routes for 1-(Methoxymethyl)-1H-pyrazole and its derivatives, and how are reaction conditions optimized?
- Methodological Answer : A key synthesis involves alkylation of the pyrazole ring using methoxymethyl chloride or related reagents under basic conditions. For example, sodamide (NaNH₂) in dry toluene facilitates the introduction of substituents like methoxymethyl groups at the N1 position . Copper-catalyzed cycloaddition reactions, such as those used in triazole-pyrazole hybrid synthesis, can also be adapted by substituting alkynes or azides with methoxymethyl-containing precursors. Reaction optimization often involves temperature control (e.g., 50–80°C), solvent selection (THF/water mixtures for solubility), and purification via column chromatography .
Q. How is the structural characterization of this compound derivatives performed to confirm regioselectivity and purity?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. For example, ORTEP-3 software aids in visualizing molecular geometry and hydrogen bonding patterns in crystal structures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves regioselectivity: methoxymethyl protons exhibit distinct singlet peaks near δ 3.3–3.5 ppm, while pyrazole ring protons appear as coupled doublets. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What are the typical reactivity patterns of this compound in substitution and functionalization reactions?
- Methodological Answer : The methoxymethyl group enhances electron density at the pyrazole ring, favoring electrophilic aromatic substitution (EAS) at the C4 position. Nitration or halogenation reactions require controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid over-functionalization. Reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at C3/C5 positions. For example, coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
Advanced Research Questions
Q. How do transition metal catalysts influence the regioselectivity and efficiency of C–H functionalization in this compound?
- Methodological Answer : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) enable direct C–H arylation at the C4 position via a radical pathway. For instance, coupling with 4-bromoanisole under microwave irradiation (120°C, 2 h) achieves >70% yield. Ligand design (e.g., phosphine ligands like BippyPhos) modulates steric effects, suppressing undesired dimerization . Computational studies (DFT) predict transition states to rationalize selectivity trends .
Q. What strategies address challenges in regioselectivity during the synthesis of polysubstituted this compound derivatives?
- Methodological Answer : Protecting group strategies (e.g., tetrahydropyranyl ether) temporarily block reactive sites during sequential functionalization. Sonogashira coupling with terminal alkynes under Pd/Cu catalysis selectively modifies the C3 position, while steric directing groups (e.g., tert-butyl) guide EAS to the C5 position. Post-functionalization deprotection (e.g., HCl/MeOH) restores reactivity .
Q. How are computational methods applied to predict the electronic properties and reactivity of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like c-Met kinase, guiding structural modifications for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
